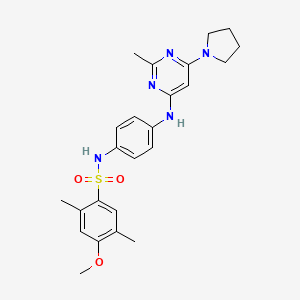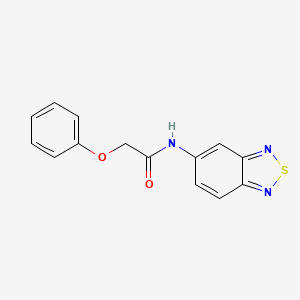
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound features a pyrimidine core, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-amino-N-(6-dimethylamino-2-methylpyrimidin-4-yl)aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA: Shares a similar pyrimidine core but differs in the substituents attached to the phenyl ring.
2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE: Another compound with a similar pyrimidine structure but different functional groups.
Uniqueness
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C21H25N5O3S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O3S/c1-14-12-18(10-11-19(14)29-5)30(27,28)25-17-8-6-16(7-9-17)24-20-13-21(26(3)4)23-15(2)22-20/h6-13,25H,1-5H3,(H,22,23,24) |
Clé InChI |
OXTPNBHWPAPNLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B14982023.png)

![N-(4-chlorobenzyl)-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B14982034.png)

![5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14982049.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B14982066.png)

![2-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14982074.png)
![2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14982089.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14982090.png)
![2-[(4-methoxyphenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14982097.png)
![ethyl 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate](/img/structure/B14982102.png)
![2-(4-chlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14982103.png)
![N-(2,6-difluorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14982113.png)
